

Ethyl 4-hydroxyphenylacetate CAS number and molecular weight

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Compound of Interest

Compound Name: Ethyl 4-hydroxyphenylacetate

Cat. No.: B126605

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An In-depth Technical Guide to Ethyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyphenylacetate, a phenolic ester, has garnered significant interest in the scientific community for its biological activities, notably as a selective inhibitor of monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of **Ethyl 4-hydroxyphenylacetate**, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in relevant signaling pathways. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Ethyl 4-hydroxyphenylacetate is a white to light yellow or brown semi-solid compound.^[1] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value
CAS Number	17138-28-2[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1][2][3]
Molecular Weight	180.20 g/mol [2][3]
IUPAC Name	ethyl 2-(4-hydroxyphenyl)acetate[3]
Synonyms	4-Hydroxyphenylacetic acid ethyl ester, Ethyl (p-hydroxyphenyl)acetate[1][3]

Table 2: Physicochemical Data

Property	Value	Reference
Melting Point	36-38 °C	[1]
Boiling Point	187-189 °C at 20 mmHg	[1]
Density (Predicted)	1.146 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.84 ± 0.15	[1]
LogP (Estimated)	1.760	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Water Solubility (Estimated)	3416 mg/L at 25 °C	

Spectroscopic Data

Table 3: Spectroscopic Information

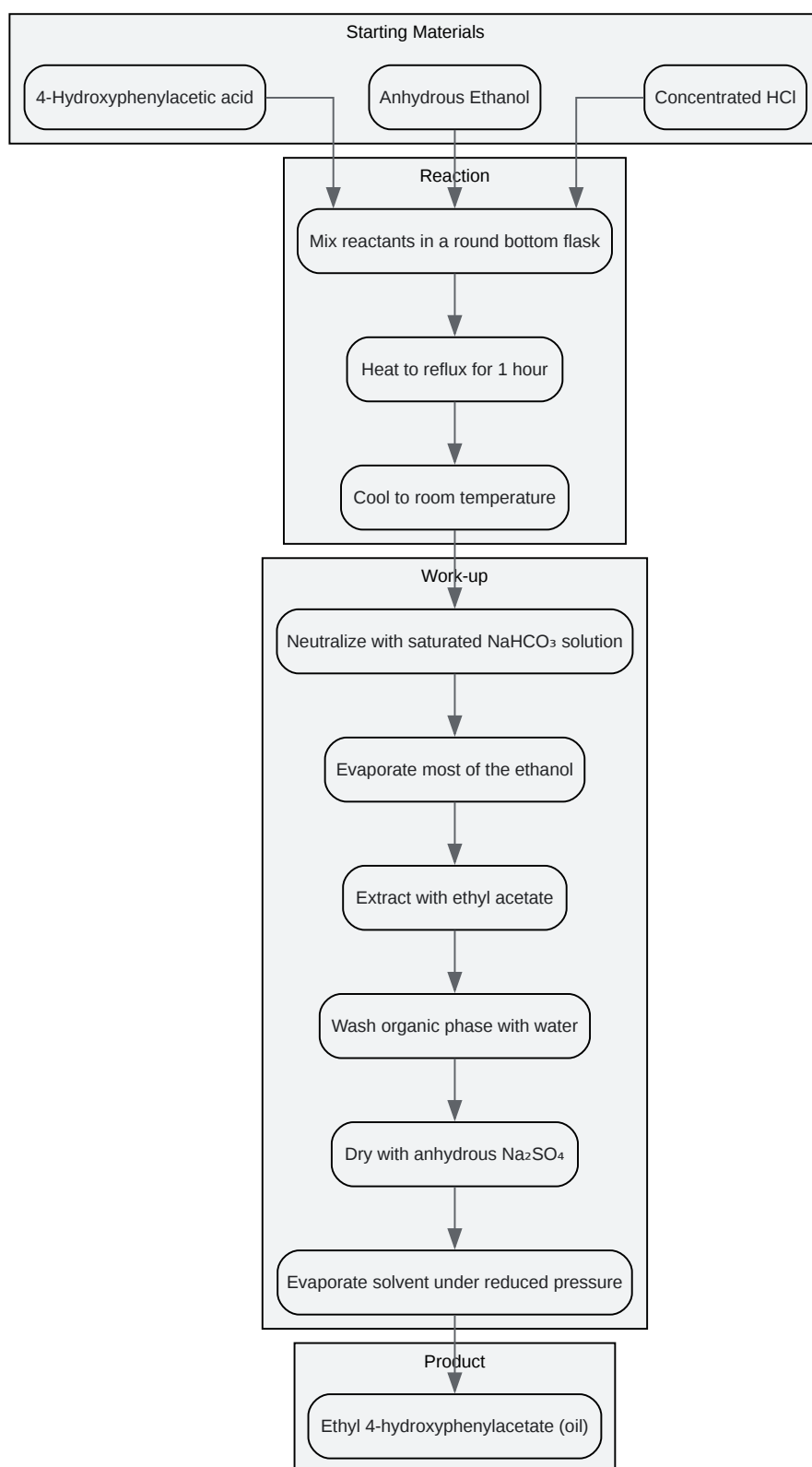
Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 7.13 (d, 2H), 6.76 (d, 2H), 5.10 (s, 1H), 4.15 (q, 2H), 3.36 (s, 2H), 1.26 (t, 3H)	[1]
¹³ C NMR	Data available in online databases	[3][4]
Mass Spectrometry (GC-MS)	Top Peak (m/z): 107	[3]

Experimental Protocols

Synthesis of Ethyl 4-hydroxyphenylacetate

This protocol describes the synthesis of **Ethyl 4-hydroxyphenylacetate** via Fischer esterification of 4-hydroxyphenylacetic acid.

Workflow for the Synthesis of **Ethyl 4-hydroxyphenylacetate**:



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Caption: Synthesis workflow for **Ethyl 4-hydroxyphenylacetate**.

Materials:

- 4-Hydroxyphenylacetic acid (10.0 g, 65.7 mmol)
- Anhydrous ethanol (120 mL)
- Concentrated hydrochloric acid (1 mL)
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water

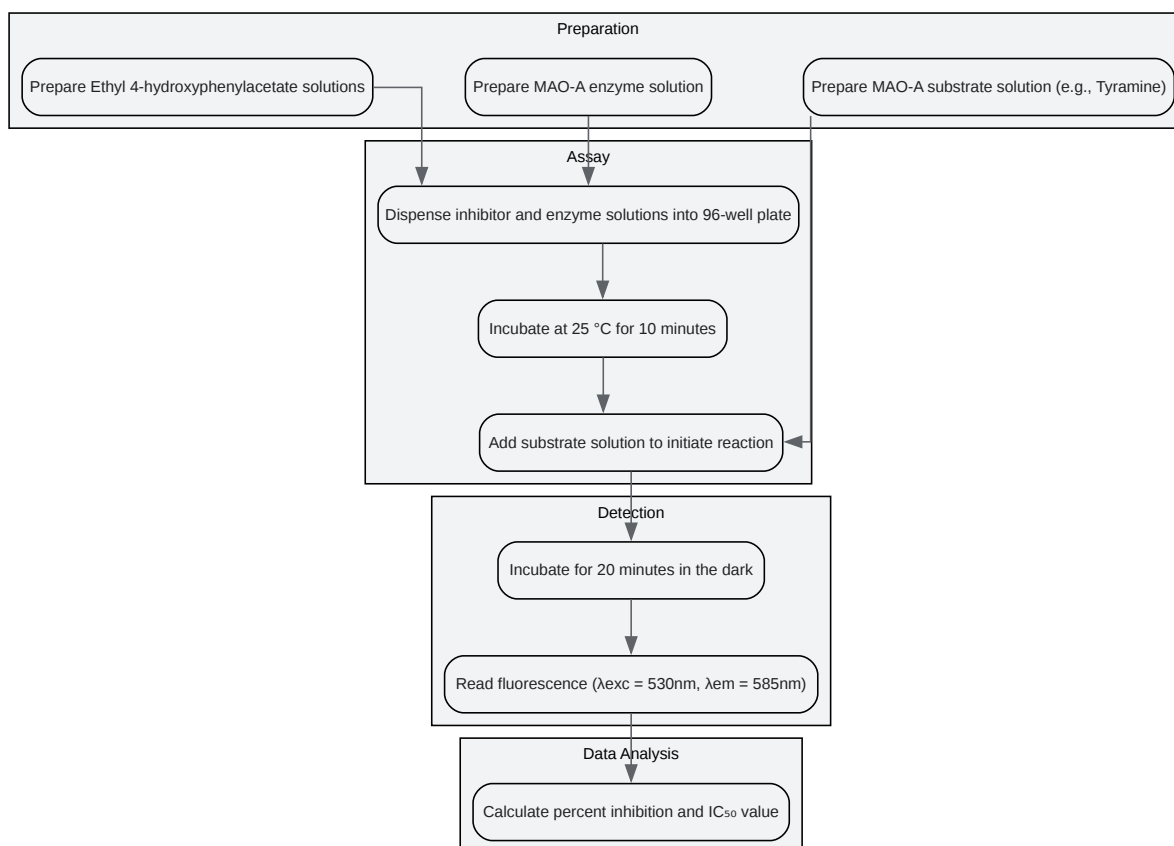
Procedure:

- To a round bottom flask, add 4-hydroxyphenylacetic acid, anhydrous ethanol, and concentrated hydrochloric acid.[\[1\]](#)
- Heat the reaction mixture to reflux and maintain for 1 hour.[\[1\]](#)
- After 1 hour, cool the mixture to room temperature.[\[1\]](#)
- Carefully neutralize the reaction mixture with a small amount of saturated aqueous sodium bicarbonate solution.[\[1\]](#)
- Remove the majority of the ethanol under reduced pressure.[\[1\]](#)
- Extract the aqueous phase with ethyl acetate.[\[1\]](#)
- Wash the combined organic phases sequentially with water.[\[1\]](#)
- Dry the organic phase over anhydrous sodium sulfate.[\[1\]](#)
- Evaporate the solvent under reduced pressure to yield the final product, **Ethyl 4-hydroxyphenylacetate**, as an oil.[\[1\]](#)

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **Ethyl 4-hydroxyphenylacetate** against MAO-A using a fluorometric assay. This assay measures the production of hydrogen peroxide (H_2O_2), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Workflow for the MAO-A Inhibition Assay:



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Caption: General workflow for a fluorometric MAO-A inhibition assay.

Materials:

- Recombinant human MAO-A enzyme
- MAO-A substrate (e.g., Tyramine)
- **Ethyl 4-hydroxyphenylacetate** (test inhibitor)
- Clorgyline (positive control inhibitor)
- MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Fluorogenic probe (e.g., Amplex® Red)
- Horseradish peroxidase (HRP)
- 96-well black microplate

Procedure:

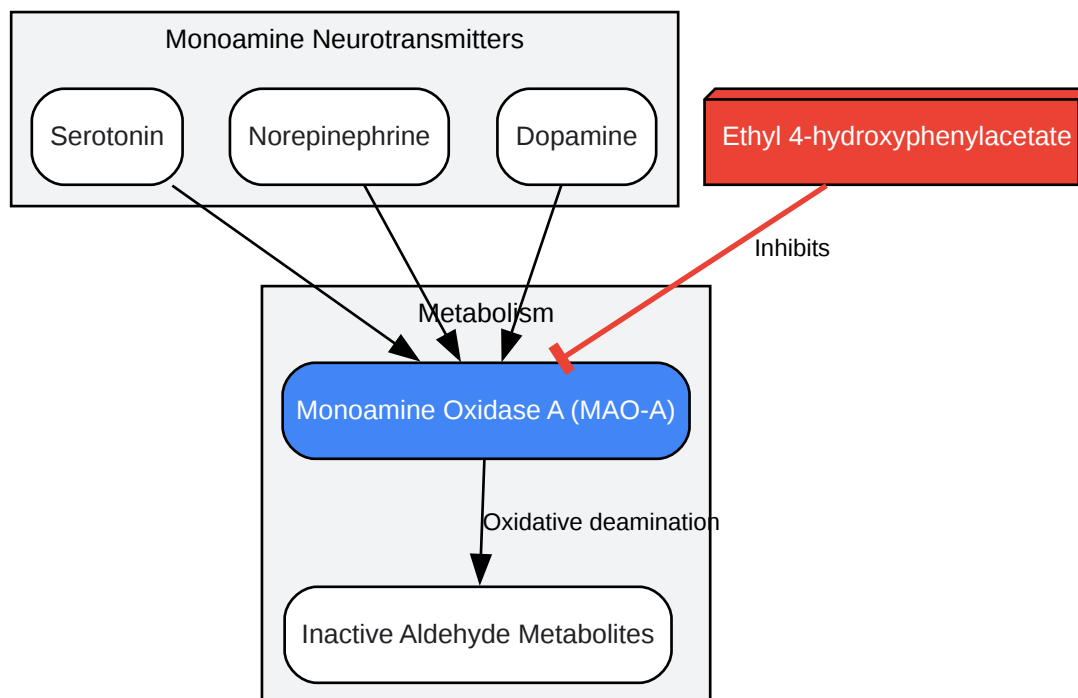
- Prepare serial dilutions of **Ethyl 4-hydroxyphenylacetate** in MAO-A Assay Buffer.
- In a 96-well plate, add the test inhibitor solutions, a positive control (Clorgyline), and a vehicle control.
- Add the MAO-A enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.
- Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
- Incubate the plate, protected from light, for a defined period (e.g., 20 minutes).
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., $\lambda_{exc} = 530\text{nm}$ and $\lambda_{em} = 585\text{nm}$ for Amplex® Red).
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value.

Biological Activity and Signaling Pathway

Ethyl 4-hydroxyphenylacetate is a selective inhibitor of monoamine oxidase A (MAO-A).[2]

MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters.[5][6]

MAO-A Mediated Neurotransmitter Metabolism:



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Caption: Inhibition of MAO-A by **Ethyl 4-hydroxyphenylacetate**.

By inhibiting MAO-A, **Ethyl 4-hydroxyphenylacetate** prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5][6][7] This leads to an increase in the levels of these monoamines in the brain.[5][7] This mechanism of action is the basis for the therapeutic effects of many antidepressant drugs.[7]

Table 4: Bioactivity Data

Parameter	Value	Organism	Reference
IC ₅₀ (MAO-A)	120 µM	Human	
IC ₅₀ (MAO-B)	> 1 mM	Human	

Conclusion

Ethyl 4-hydroxyphenylacetate is a well-characterized compound with selective inhibitory activity against MAO-A. The data and protocols presented in this guide provide a valuable resource for researchers investigating its potential therapeutic applications, particularly in the context of neurological disorders. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.

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